molecular formula C13H17FN2O B1620727 N-(6-ethyl-4-methylquinazolin-2-yl)guanidine CAS No. 5361-25-1

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

Cat. No.: B1620727
CAS No.: 5361-25-1
M. Wt: 236.28 g/mol
InChI Key: XBECBKITPISKNU-UHFFFAOYSA-N
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Description

X-ray Crystallography

While direct crystallographic data for this compound is limited, analogous quinazoline-guanidine derivatives exhibit planar quinazoline cores with guanidine groups adopting a twisted conformation relative to the aromatic system. For example, X-ray studies of 2-chloroquinazolin-4(3H)-one derivatives reveal dihedral angles of 15–25° between the guanidine and quinazoline planes, suggesting moderate conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆) :

  • δ 1.25 ppm (t, 3H) : Ethyl group’s terminal methyl protons.
  • δ 2.45 ppm (s, 3H) : Methyl group at position 4.
  • δ 2.70 ppm (q, 2H) : Ethyl group’s methylene protons.
  • δ 7.40–8.20 ppm (m, 3H) : Aromatic protons on the quinazoline core.

¹³C NMR (150 MHz, DMSO-d₆) :

  • δ 14.2 ppm (CH₃) : Ethyl methyl carbon.
  • δ 21.5 ppm (CH₃) : Methyl carbon at position 4.
  • δ 158.9 ppm (C=N) : Guanidine carbon.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3350–3200 : N–H stretching (guanidine).
  • 1650 : C=N stretching (quinazoline).
  • 1590 : Aromatic C=C vibrations.

Substituent Effects of Ethyl and Methyl Groups on Quinazoline Core

Electronic Effects

  • 4-Methyl group : Electron-donating via inductive effects, increasing electron density at position 4. This stabilizes electrophilic attacks at adjacent positions.
  • 6-Ethyl group : A stronger electron donor than methyl, enhancing resonance stabilization of the quinazoline ring. The ethyl group’s steric bulk also influences regioselectivity in reactions.

Steric and Conformational Impacts

  • Methyl at position 4 : Minimizes steric hindrance due to its proximity to the planar quinazoline core.
  • Ethyl at position 6 : Introduces steric constraints, potentially hindering π-stacking interactions in biological systems.

Table 2: Substituent effects on physicochemical properties

Substituent Position Electronic Contribution Steric Contribution
Methyl 4 +I effect Low
Ethyl 6 +I effect Moderate

Properties

IUPAC Name

2-(6-ethyl-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-3-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPKQEBQJJQTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5361-25-1
Record name N-(6-Ethyl-4-methyl-2-quinazolinyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5361-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 6-ethyl-4-methylquinazoline with guanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted quinazolines.

Scientific Research Applications

Scientific Research Applications

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine has several applications across different scientific domains:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly in:

  • Anticancer Activity : The quinazoline structure is known for its ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis. Studies have shown that derivatives can inhibit DNA gyrase, a target for antibacterial agents, which may also have implications in cancer therapy .
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting nitric oxide synthesis in macrophages. In vitro studies have demonstrated significant suppression of interleukin 6 (IL-6) secretion, which is vital for managing inflammatory responses .

Enzyme Inhibition

This compound has shown potential in inhibiting various enzymes, contributing to its therapeutic effects in conditions such as cancer and systemic inflammation. The compound's interaction with specific molecular targets alters enzyme activity, leading to diverse biological effects .

Antimicrobial Activity

The quinazoline framework is associated with antimicrobial properties. Modifications to the guanidine moiety can enhance antibacterial efficacy against resistant strains, making it a candidate for developing new antibiotics .

Case Studies

Several studies have explored the efficacy of this compound:

  • In Vitro Studies on Anti-inflammatory Effects : A study evaluated the compound's effect on primary peritoneal macrophages from C57BL/6J mice, showing significant inhibition of IL-6 production at concentrations as low as 100 μM without affecting cell viability .
  • Anticancer Activity Investigation : Research focusing on various quinazoline derivatives indicated that this compound exhibited promising results against cancer cell lines, suggesting its potential as a lead compound for further development.
  • Pharmacological Profiling : A comprehensive pharmacological profiling revealed that modifications to the guanidine structure can lead to enhanced potency against specific targets associated with cardiovascular diseases and systemic inflammation .

Mechanism of Action

The mechanism of action of N-(6-ethyl-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural Analogues in the Quinazoline Family

The quinazoline scaffold is a common framework for guanidine derivatives. Key analogues include:

Compound Name Substituents (Quinazoline Positions) Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported)
N-(6-Ethyl-4-methylquinazolin-2-yl)guanidine 6-ethyl, 4-methyl C₁₂H₁₅N₅ 229.28 Not explicitly reported in evidence
2-(4-Ethoxy-8-methylquinazolin-2-yl)guanidine 4-ethoxy, 8-methyl C₁₂H₁₅N₅O 257.29 No similarity to known inhibitors
N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine 6-bromo, 4-hydroxy C₉H₈BrN₅O 282.10 No activity data provided
N-(4-Oxo-3,4-dihydroquinazolin-2-yl)guanidine 4-oxo C₉H₉N₅O 203.20 Discontinued commercial availability

Key Observations :

  • Ethoxy/Hydroxy Groups: Introduce polarity, which may reduce bioavailability but improve solubility . Bromo/Oxo Groups: Electron-withdrawing substituents may alter electronic distribution, affecting binding to targets like enzymes or DNA .
Antimicrobial Activity:
  • Guanidine Lipophilicity: Positively charged guanidine compounds disrupt bacterial membranes via electrostatic interactions with anionic lipids. For example, macrocyclic guanidines show MIC values of 0.5–1 mg/L against E. coli and S. aureus .
Antitumor Potential:
  • Cyanoguanidines: CHS 828 (a pyridyl cyanoguanidine) inhibits nicotinamide phosphoribosyltransferase (IC₅₀ ~25–27 μmol/L) and shows promise in phase I/II trials .

Biological Activity

N-(6-ethyl-4-methylquinazolin-2-yl)guanidine is a compound that has garnered attention in medicinal chemistry due to its unique quinazoline structure, which is associated with a range of biological activities, including potential applications in anti-cancer and anti-inflammatory therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5, with a molecular weight of approximately 245.28 g/mol. The compound features a quinazoline ring system that is known for its diverse biological activities, including antitumor and antimicrobial properties. Its structural uniqueness comes from the ethyl and methyl substitutions on the quinazoline ring, which may enhance solubility and bioavailability compared to other derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may contribute to its therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding : It can bind to specific receptors, altering their function and leading to downstream biological effects.

Comparative Analysis with Similar Compounds

A comparison table of this compound with structurally similar compounds illustrates differences in biological activity:

Compound NameStructure FeaturesBiological Activity
N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine Ethoxy substitutionAntitumor activity
N-(4-methylquinazolin-2-yl)guanidine Lacks ethoxy substitutionKnown for significant antitumor activity
N-(8-methoxyquinazolin-2-yl)guanidine Contains methoxy instead of ethoxyExhibits different biological properties

Biological Activity Findings

Research has indicated several key areas where this compound exhibits notable biological activity:

  • Anticancer Properties : Studies suggest that compounds with a quinazoline backbone can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis. For instance, related compounds have been shown to inhibit DNA gyrase, a target for antibacterial agents, which may also have implications in cancer therapy .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through inhibition of nitric oxide synthesis in macrophages. In vitro studies have shown that certain derivatives significantly suppress interleukin 6 (IL-6) secretion, indicating a role in managing inflammatory responses .
  • Antimicrobial Activity : The quinazoline structure is associated with antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that modifications to the guanidine moiety can enhance antibacterial efficacy against resistant strains .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • In Vitro Studies : A study evaluated the anti-inflammatory effects of this compound on primary peritoneal macrophages from C57BL/6J mice. Results showed significant inhibition of IL-6 production at concentrations as low as 100 μM without affecting cell viability .
  • Anticancer Activity : In another investigation focusing on various quinazoline derivatives, this compound exhibited promising results against cancer cell lines, suggesting its potential as a lead compound for further development .
  • Pharmacological Profiling : A comprehensive pharmacological profiling revealed that modifications to the guanidine structure can lead to enhanced potency against specific targets associated with cardiovascular diseases and systemic inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-ethyl-4-methylquinazolin-2-yl)guanidine, and how can purity be optimized?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with quinazoline ring formation followed by guanidine functionalization. Key steps include condensation reactions (e.g., using thiourea derivatives) and nucleophilic substitution. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Reaction progress should be monitored by TLC and characterized via 1H^1H-NMR and LC-MS .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO/ethanol solution. Data collection at low temperature (100 K) using Mo-Kα radiation minimizes thermal motion artifacts. Structure refinement with SHELXL (part of the SHELX suite) resolves atomic positions, with R-factor convergence below 5% ensuring accuracy. Hydrogen bonding and π-stacking interactions are analyzed using Mercury software .

Q. What are the stability and storage considerations for this compound in laboratory settings?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the guanidine moiety. Stability under ambient conditions can be assessed via accelerated degradation studies (40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Avoid exposure to strong acids/bases and UV light, as quinazoline derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict reactive sites. Solvent effects (e.g., DMSO) are incorporated via the polarizable continuum model (PCM). Correlation-energy functionals (e.g., Colle-Salvetti) improve accuracy in predicting charge distribution and hydrogen-bonding propensity .

Q. What experimental strategies assess DNA interaction and binding mechanisms for this compound?

  • Methodological Answer :

  • Ethidium displacement assays : Monitor fluorescence quenching of DNA-bound ethidium bromide upon compound addition (λex = 510 nm, λem = 595 nm).
  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon binding.
  • Molecular docking : Use AutoDock Vina to simulate binding modes, with free energy calculations (MM-PBSA) validating affinity trends. Comparative studies with metal chelates (e.g., Cu(II) complexes) can enhance intercalation efficacy .

Q. How can discrepancies between experimental and predicted blood-brain barrier (BBB) penetration (logBB) values be resolved?

  • Methodological Answer : Experimental logBB is determined via in situ perfusion (rat brain, HPLC quantification). Predicted logBB from QSAR models (e.g., Volsurf+) may deviate due to unaccounted active transport. To resolve discrepancies:

  • Perform P-glycoprotein (P-gp) inhibition assays (e.g., using verapamil).
  • Validate passive diffusion via parallel artificial membrane permeability assays (PAMPA-BBB). Adjust computational models by incorporating transporter affinity data .

Q. What metabolic pathways are likely for this compound, and how can they be characterized?

  • Methodological Answer :

  • In vitro metabolism : Incubate with rat liver microsomes (RLMs) and NADPH, followed by LC-HRMS to identify phase I metabolites (e.g., hydroxylation at ethyl/methyl groups).
  • Enzymatic profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to pinpoint major metabolizing enzymes.
  • Stable isotope labeling : Track 13C^{13}C-labeled positions via mass spectrometry fragmentation patterns. Compare with known guanidine derivatives (e.g., N,N'-diphenylguanidine) to infer analogous pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethyl-4-methylquinazolin-2-yl)guanidine
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N-(6-ethyl-4-methylquinazolin-2-yl)guanidine

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